2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
Overview
Description
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Dimethylphenoxyethyl Side Chain: The final step involves the alkylation of the quinazolinone derivative with 2-(2,4-dimethylphenoxy)ethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce fully or partially reduced derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)ethylamine: A simpler compound with a similar chlorophenyl group but lacking the quinazolinone core and dimethylphenoxyethyl side chain.
2-(2,4-dimethylphenoxy)acetic acid: Contains the dimethylphenoxy group but differs in the overall structure and functional groups.
Uniqueness
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(2,4-dimethylphenoxy)ethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-7-12-22(17(2)15-16)29-14-13-27-23(18-8-10-19(25)11-9-18)26-21-6-4-3-5-20(21)24(27)28/h3-12,15H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWVVGVEYJYEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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